(S)-1-(3,5-Dichlorophenyl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(3,5-Dichlorophenyl)ethanamine hydrochloride is a chiral amine compound characterized by the presence of two chlorine atoms on the phenyl ring and an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,5-Dichlorophenyl)ethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dichlorobenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to the amine via a substitution reaction with ammonia or an amine source.
Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using catalysts like palladium on carbon for the reduction step.
Continuous Flow Chemistry: For improved reaction control and yield.
Automated Resolution: Employing high-throughput chiral chromatography for enantiomer separation.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3,5-Dichlorophenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkanes.
Substitution: Formation of substituted phenyl ethanamines.
Scientific Research Applications
(S)-1-(3,5-Dichlorophenyl)ethanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(3,5-Dichlorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with receptors or enzymes, modulating their activity.
Pathways Involved: The compound can influence signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride
- (S)-1-(3,5-Dibromophenyl)ethanamine hydrochloride
- (S)-1-(3,5-Dimethylphenyl)ethanamine hydrochloride
Uniqueness
(S)-1-(3,5-Dichlorophenyl)ethanamine hydrochloride is unique due to the presence of chlorine atoms, which impart distinct electronic and steric properties, influencing its reactivity and interactions compared to its analogs.
Biological Activity
(S)-1-(3,5-Dichlorophenyl)ethanamine hydrochloride, also known as (S)-1-(3,5-dichlorophenyl)ethanamine, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H10Cl2N
- Molecular Weight : Approximately 190.07 g/mol
- Physical State : Hydrochloride salt, enhancing solubility in water
- Density : About 1.3 g/cm³
- Boiling Point : Approximately 245.1 °C at 760 mmHg
This compound is primarily studied for its interaction with neurotransmitter systems, particularly focusing on serotonin and norepinephrine reuptake inhibition. This suggests its potential application in treating mood disorders and other neurological conditions. The compound may also interact with various receptors in the central nervous system, although specific receptor affinities require further investigation.
Target Pathways
- Serotonin Reuptake Inhibition : Modulates serotonin levels, potentially influencing mood and cognitive functions.
- Norepinephrine Reuptake Inhibition : Similar to serotonin pathways, this may affect alertness and energy levels.
- Ornithine Decarboxylase Inhibition : Potentially disrupts polyamine biosynthesis, affecting cell growth and differentiation.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities. Below are some key findings from various studies:
Study Type | Findings |
---|---|
Neurotransmitter Interaction Studies | Preliminary studies show modulation of serotonin and norepinephrine pathways. |
Pharmacological Studies | Investigated for effects on mood disorders; potential application in antidepressant therapies. |
Receptor Binding Studies | Ongoing research to determine binding affinities to specific CNS receptors. |
Case Studies and Research Findings
-
Mood Disorders Treatment :
- A study highlighted the compound's potential as an antidepressant due to its reuptake inhibition properties. The modulation of neurotransmitter levels could lead to improvements in mood and cognitive function.
- Cytotoxicity Assessment :
-
Comparative Analysis with Similar Compounds :
- Comparative studies with structurally similar compounds revealed differences in biological activity based on substitution patterns. For instance, (R)-1-(3,5-Dichlorophenyl)ethanamine hydrochloride exhibited different pharmacodynamics despite structural similarities.
Properties
IUPAC Name |
(1S)-1-(3,5-dichlorophenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N.ClH/c1-5(11)6-2-7(9)4-8(10)3-6;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPAICVWOBWQTG-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)Cl)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC(=C1)Cl)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.